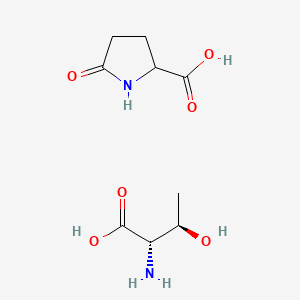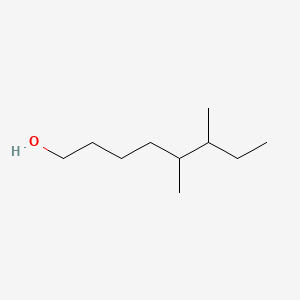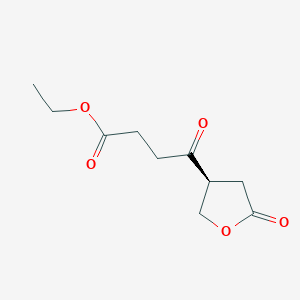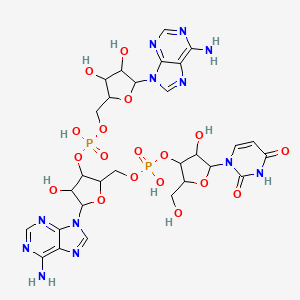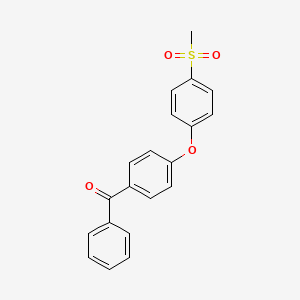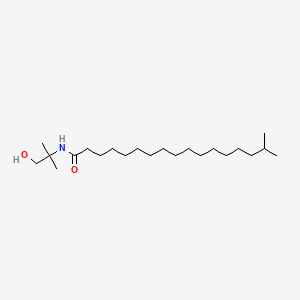
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein einer Hydroxygruppe und eines Isooctadecanamid-Rückgrats aus. Diese Verbindung wird aufgrund ihrer Stabilität und Reaktivität häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid umfasst in der Regel die Reaktion von Isooctadecansäure mit 2-Amino-2-methyl-1-propanol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Katalysators, um die Bildung der Amidbindung zu erleichtern. Das Reaktionsgemisch wird dann gereinigt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld wird die Produktion von N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid mit großen Reaktoren hochskaliert. Das Verfahren umfasst die kontinuierliche Überwachung von Reaktionsparametern wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird vor dem Einsatz in verschiedenen Anwendungen strengen Qualitätskontrollen unterzogen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Amidgruppe kann zu einem Amin reduziert werden.
Substitution: Die Hydroxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Halogenide oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von N-(2-Oxo-1,1-dimethylethyl)isooctadecan-1-amid.
Reduktion: Bildung von N-(2-Amino-1,1-dimethylethyl)isooctadecan-1-amin.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird auf seine potenzielle Rolle in biologischen Systemen und als Modellverbindung in der biochemischen Forschung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Tensiden, Schmierstoffen und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit verschiedenen Biomolekülen bilden, während die Amidgruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the amide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Hydroxy-1,1-dimethylethyl)octadecan-1-amid
- N-(2-Hydroxy-1,1-dimethylethyl)hexadecan-1-amid
- N-(2-Hydroxy-1,1-dimethylethyl)dodecan-1-amid
Einzigartigkeit
N-(2-Hydroxy-1,1-dimethylethyl)isooctadecan-1-amid ist aufgrund seiner spezifischen Kettenlänge und Verzweigung einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleihen. Diese Eigenschaften machen es besonders geeignet für bestimmte industrielle und Forschungsanwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv funktionieren.
Eigenschaften
CAS-Nummer |
93920-24-2 |
|---|---|
Molekularformel |
C22H45NO2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
N-(1-hydroxy-2-methylpropan-2-yl)-16-methylheptadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-20(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(25)23-22(3,4)19-24/h20,24H,5-19H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
HJMKSCTZPRSFJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



